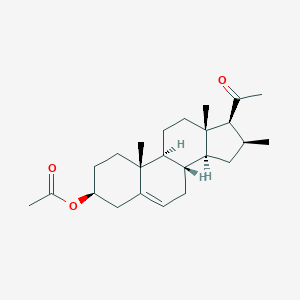

Pregn-5-en-20-one, 3beta-hydroxy-16beta-methyl-, acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pregn-5-en-20-one, 3beta-hydroxy-16beta-methyl-, acetate is a steroidal compound with the molecular formula C23H34O3. It is a derivative of pregnenolone, a key neurosteroid synthesized in steroidogenic glands. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pregn-5-en-20-one, 3beta-hydroxy-16beta-methyl-, acetate typically involves the acetylation of pregnenolone. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

Pregn-5-en-20-one, 3beta-hydroxy-16beta-methyl-, acetate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a ketone.

Reduction: This reaction can reduce the ketone group to a hydroxyl group.

Substitution: This reaction can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include various nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone group results in the formation of a hydroxyl group.

Aplicaciones Científicas De Investigación

Biological Activities

Pregn-5-en-20-one, 3beta-hydroxy-16beta-methyl-, acetate exhibits several significant biological activities:

- Hormonal Activity : The compound interacts with steroid hormone receptors, influencing various physiological processes.

- Neuroactive Properties : It has been studied for potential therapeutic effects in treating conditions such as anxiety and depression due to its neuroactive properties.

- Immune System Modulation : Research indicates that derivatives of this compound may assist in managing immune deficiencies and disorders, such as thrombocytopenia and neutropenia .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

- Neurological Disorders : Studies suggest its potential in managing neurological conditions by modulating GABA receptor activity and hypothalamic function .

- Hormonal Disorders : Its structural similarities to other steroid compounds enable its use in hormone replacement therapies.

- Cancer Treatment : It has shown promise in preclinical studies for treating certain types of cancer by influencing hormonal pathways .

Case Study 1: Neuroactive Properties

A study published in a peer-reviewed journal explored the effects of Pregn-5-en-20-one derivatives on anxiety-related behaviors in animal models. The results indicated a significant reduction in anxiety levels, suggesting potential applications in treating anxiety disorders.

Case Study 2: Immune System Modulation

Research highlighted the use of this compound in modulating immune responses in murine models. The findings demonstrated an increase in helper T cell activity, which could be beneficial for conditions characterized by immune deficiencies .

Case Study 3: Hormonal Replacement Therapy

Clinical trials have investigated the efficacy of Pregn-5-en-20-one in hormone replacement therapy for post-menopausal women. Preliminary results showed improvements in quality of life and hormonal balance, indicating its potential as a therapeutic agent .

Mecanismo De Acción

The mechanism of action of Pregn-5-en-20-one, 3beta-hydroxy-16beta-methyl-, acetate involves its interaction with specific molecular targets and pathways. It acts as an antagonist of GABAergic neurons by interacting with the γ-aminobutyric acid (GABA) receptor. This interaction modulates the activity of GABAergic neurons, which play a crucial role in various neurological processes.

Comparación Con Compuestos Similares

Pregn-5-en-20-one, 3beta-hydroxy-16beta-methyl-, acetate can be compared with other similar compounds such as:

Pregnenolone: A key neurosteroid synthesized in steroidogenic glands.

3beta-Hydroxy-5alpha-pregn-16-en-20-one: Another steroidal compound with similar structural features.

5-Pregnen-3beta-ol-20-one: Known for its role in neurosteroidogenesis.

The uniqueness of this compound lies in its specific acetylated structure, which imparts distinct chemical and biological properties compared to its non-acetylated counterparts.

Actividad Biológica

Pregn-5-en-20-one, 3beta-hydroxy-16beta-methyl-, acetate, commonly referred to as a synthetic steroid compound, exhibits a range of biological activities that are of significant interest in pharmacological research. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: C24H38O3. It is characterized by the presence of a pregnane backbone, which is typical for many steroid hormones. The specific modifications at the 3β-hydroxy and 16β-methyl positions contribute to its unique biological properties.

This compound primarily functions through interactions with steroid hormone receptors. Its biological activity can be attributed to several mechanisms:

- Hormonal Regulation : As a steroid, it can modulate gene expression by binding to androgen or progesterone receptors, influencing various physiological processes including metabolism and immune response.

- Anti-inflammatory Effects : This compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators.

- Cytotoxic Activity : Research indicates that it may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. A notable study evaluated its effects on human hepatoma cells (Bel-7402), revealing an IC50 value of approximately 18.6 µM, indicating moderate cytotoxicity .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Bel-7402 | 18.6 | Cytotoxic |

| K562 | 17.20 | Cytotoxic |

| HL-60 | 47.11 | Cytotoxic |

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could significantly reduce the production of inflammatory mediators such as prostaglandins and leukotrienes by inhibiting the enzyme lipoxygenase .

Case Studies

- Study on Hepatoma Cells : In a controlled experiment, Pregn-5-en-20-one was administered to Bel-7402 cells over a period of 72 hours. The results indicated a dose-dependent decrease in cell viability, with an IC50 value calculated at 18.6 µM. This suggests that the compound may be effective in targeting liver cancer cells specifically .

- Inflammation Model : Another study utilized a model of inflammation induced in murine macrophages. Treatment with Pregn-5-en-20-one resulted in a significant decrease in TNF-alpha levels, indicating its potential as an anti-inflammatory agent .

Propiedades

IUPAC Name |

[(3S,8S,9S,10R,13S,14S,16S,17S)-17-acetyl-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O3/c1-14-12-21-19-7-6-17-13-18(27-16(3)26)8-10-23(17,4)20(19)9-11-24(21,5)22(14)15(2)25/h6,14,18-22H,7-13H2,1-5H3/t14-,18-,19+,20-,21-,22+,23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNSGHUMGYWJGF-SHQMNJCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.